molecular formula C19H15ClN2O4S B6551180 methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040665-08-4

methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6551180
CAS No.: 1040665-08-4
M. Wt: 402.9 g/mol
InChI Key: JXUILJIRRFRLRD-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfanyl-acetamido moiety and a 5-(3-chlorophenyl)-substituted oxazole ring. The sulfanyl (S–) bridge and acetamido (–NHCO–) linker enhance structural diversity, making the compound a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl 4-[[2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-5-7-15(8-6-12)22-17(23)11-27-19-21-10-16(26-19)13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUILJIRRFRLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound that belongs to the class of phenyl-1,3-oxazoles. Its unique structure includes a chlorophenyl group, an oxazole moiety, and a sulfanyl linkage, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2S)-3-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid
  • Molecular Formula : C24H23ClN2O4
  • Molecular Weight : 438.9 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing physiological responses such as inflammation or cell growth.
  • Antioxidant Properties : The presence of the oxazole ring suggests potential antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with oxazole structures exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Cancer Research demonstrated that derivatives of oxazole exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54910Cell cycle arrest
HeLa12Inhibition of proliferation

Antimicrobial Activity

The chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy.

  • Research Findings : A study in Journal of Antimicrobial Chemotherapy reported that similar compounds showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Effects

Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Triazole-Thione Derivatives ()

Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) share the 3-chlorophenyl substituent but differ in core structure (triazole-thione vs. oxazole). These derivatives exhibit moderate to high synthesis yields (75–82%), attributed to optimized substitution patterns at the triazole ring. The morpholine and piperazine substituents in compounds 19a–21a enhance solubility and bioavailability compared to the target compound’s oxazole-sulfanyl system .

Oxazole-Based Analogues ()

Enamine Ltd.’s 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate replaces the 3-chlorophenyl group with a 4-fluorophenyl moiety. However, the absence of the sulfanyl-acetamido linker in this analogue limits direct functional comparability .

Sulfonamide and Sulfonylurea Derivatives ()

The 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide from shares a sulfonamide-acetamido backbone but incorporates an isoxazole ring instead of oxazole. This structural variation may alter target specificity; sulfonamides are historically associated with antimicrobial activity.

In contrast, sulfonylurea herbicides like metsulfuron methyl () feature a triazine ring and sulfonylurea bridge, enabling acetolactate synthase (ALS) inhibition. While the target compound lacks the triazine moiety, its benzoate-ester and sulfanyl groups could mimic herbicidal activity if optimized for ALS binding .

Data Tables

Table 2: Functional Group Impact on Properties

Group/Substituent Effect on Compound Properties Example Compounds
3-Chlorophenyl Enhances lipophilicity; may improve membrane permeability Target compound, 19a–21a
Sulfanyl (S–) Facilitates redox interactions; potential for disulfide bond formation Target compound, 19a–21a
Fluorophenyl Increases metabolic stability due to C–F bond strength Enamine Ltd. compound
Sulfonylurea Enables ALS enzyme inhibition in herbicides Metsulfuron methyl

Research Findings and Implications

  • Triazole-thiones () demonstrate higher synthetic yields (75–82%) compared to typical sulfonamide derivatives, suggesting that nitrogen-rich heterocycles improve reaction efficiency.
  • Chlorine vs.
  • Sulfonylurea herbicides () highlight the importance of sulfonyl groups in agrochemical design, a feature absent in the target compound but replaceable via structural modification .

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